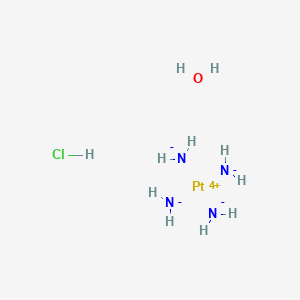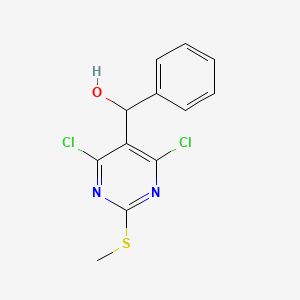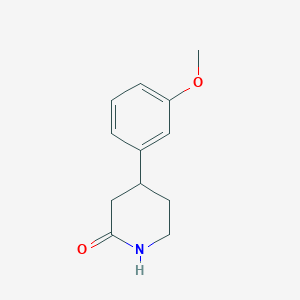
Azanide;platinum(4+);hydrate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraammineplatinum(II) chloride monohydrate is a coordination complex of platinum(II) that consists of a central platinum ion surrounded by four ammine (NH₃) ligands and two chloride (Cl⁻) ions. This compound is commonly used as a precursor to synthesize other platinum catalysts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetraammineplatinum(II) chloride monohydrate can be synthesized by reacting platinum(II) chloride with ammonia in an aqueous solution. The reaction typically involves dissolving platinum(II) chloride in water and then adding an excess of ammonia to form the tetraammine complex. The solution is then evaporated to yield the monohydrate form of the compound .
Industrial Production Methods
In industrial settings, the production of tetraammineplatinum(II) chloride monohydrate follows similar principles but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tetraammineplatinum(II) chloride monohydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: It can be reduced to form lower oxidation state platinum complexes.
Substitution: The ammine ligands can be substituted with other ligands, such as phosphines or carbonyls.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while substitution reactions can produce a variety of platinum(II) complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Tetraammineplatinum(II) chloride monohydrate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of tetraammineplatinum(II) chloride monohydrate involves its ability to form coordination complexes with various ligands. The platinum ion in the center of the complex can interact with different molecular targets, such as proteins and nucleic acids, through coordination bonds. These interactions can alter the structure and function of the target molecules, leading to various biological and chemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraamminepalladium(II) chloride monohydrate: Similar to tetraammineplatinum(II) chloride monohydrate but with palladium instead of platinum.
Diamminedinitritoplatinum(II) solution: Another platinum(II) complex with different ligands.
Ammonium tetrachloroplatinate(II): A platinum(II) complex with chloride and ammonium ligands.
Uniqueness
Tetraammineplatinum(II) chloride monohydrate is unique due to its specific coordination environment, which allows it to form stable complexes with a wide range of ligands. This versatility makes it a valuable precursor for synthesizing various platinum-based catalysts and drugs .
Eigenschaften
Molekularformel |
ClH11N4OPt |
|---|---|
Molekulargewicht |
313.65 g/mol |
IUPAC-Name |
azanide;platinum(4+);hydrate;hydrochloride |
InChI |
InChI=1S/ClH.4H2N.H2O.Pt/h1H;5*1H2;/q;4*-1;;+4 |
InChI-Schlüssel |
XXEYUBAEWIHKOE-UHFFFAOYSA-N |
Kanonische SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].O.Cl.[Pt+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-[(2-Fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343335.png)
![[3-(4-oxo-4aH-quinazolin-2-yl)phenyl] acetate](/img/structure/B12343337.png)


![(4S,10R)-4,10-dibromotetracyclo[6.3.0.02,6.05,9]undecane-3,11-dione](/img/structure/B12343359.png)




![Chromate(2-),[2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)][4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-3-hydroxy-1-naphthalenesulfonato(3-)]-, disodium](/img/structure/B12343380.png)
![8-Iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B12343382.png)
![9-[(2R)-4,4-diethoxy-2-(hydroxymethyl)butyl]-2-imino-5H-purin-6-one](/img/structure/B12343400.png)
![1-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12343404.png)

